molecular formula C20H28D4O4 B043934 Leukotriene B4-d4 CAS No. 124629-74-9

Leukotriene B4-d4

Cat. No. B043934
M. Wt: 340.5 g/mol
InChI Key: VNYSSYRCGWBHLG-PHKHWAPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene B4 (LTB4) is a pro-inflammatory lipid mediator derived from arachidonic acid, primarily known for its roles in inflammation and immune responses. It is synthesized in myeloid cells through the action of 5-lipoxygenase and leukotriene A4 hydrolase, with its synthesis upregulated by various inflammatory mediators. LTB4 acts as a potent recruiter and activator of neutrophils, monocytes, and eosinophils, and it stimulates the production of numerous pro-inflammatory cytokines, highlighting its significant role in augmenting and prolonging tissue inflammation. Elevated levels of LTB4 have been associated with various inflammatory diseases, suggesting its critical role in the pathogenesis of neutrophil-mediated tissue damage (Crooks & Stockley, 1998).

Synthesis Analysis

The synthesis of LTB4 involves the catalytic action of 5-lipoxygenase on arachidonic acid to form leukotriene A4, which is then converted to LTB4 by leukotriene A4 hydrolase. This process is facilitated by the nuclear membrane protein, 5-lipoxygenase activating protein. The synthetic pathway underscores the complex regulation of LTB4 production, which is significantly increased in response to inflammatory stimuli (Crooks & Stockley, 1998).

Molecular Structure Analysis

The molecular structure of LTB4 is characterized by its several functional groups, including a hydroxyl group at C12 and a carboxyl group at C1, which are essential for its biological activity. Structural analogues of LTB4 have shown that alterations in these functional groups or in the double bonds between C14 and C20 significantly reduce its biological activity and receptor binding capacity, highlighting the specificity of LTB4's structure in its biological functions (Soyombo et al., 1993).

Chemical Reactions and Properties

LTB4 undergoes various chemical reactions, including omega-oxidation, which rapidly metabolizes it, preventing its detection under certain conditions. The development of metabolically stable analogs of LTB4, such as 20,20,20-trifluoroleukotriene B4, has facilitated the study of LTB4's production and role in physiological conditions, offering insights into its functions and the enzymes catalyzing its transformation (Tanaka et al., 1988).

Scientific Research Applications

  • Inflammation and Hypersensitivity : Leukotriene B4-d4 is implicated in inflammation and hypersensitivity reactions, including asthma. Its receptor antagonists show therapeutic potential (Ford-Hutchinson, 1994).

  • Neurological and Muscular Effects : It induces contraction of the ileum and prolonged excitation of Purkinje cells in the brain, influencing the excitability of central neurons and peripheral smooth muscle tone (Palmer et al., 1981).

  • Skin Inflammation and Proliferation : Topical application of leukotriene-B4 on normal skin helps study the relationship between inflammation and epidermal proliferation, crucial in psoriasis pathogenesis (Jong et al., 1992).

  • Bone Metabolism : It increases intracellular calcium concentration in osteoblasts by stimulating phosphoinositide turnover, indicating that calcium signaling might be more significant in regulating bone resorption (Sandy et al., 1991).

  • Microvascular Tone and Permeability : Leukotrienes B4, C4, D4, and E4 are potent mediators of microvascular tone and permeability and are suggested to play roles in various inflammatory conditions (Brain & Williams, 1990).

  • Respiratory System Effects : Leukotrienes induce lung parenchyma contractions, bronchoconstriction, mucus production, and modulate the immune response (Sirois & Borgeat, 1984).

  • Lymphocyte Function : Leukotriene B4 inhibits the capacity of PHA-stimulated human T lymphocytes to generate LIF activity and proliferate, showing an immunomodulatory role (Payan & Goetzl, 1983).

  • Role in Inflammatory Bowel Disease : An important mediator in inflammatory bowel disease, leukotriene B4-d4 has been found to enhance the synthesis of leukotriene B4 in colonic mucosa (Sharon & Stenson, 1984).

  • Chemotactic Agent : It acts as a potent chemotactic agent, inducing inflammatory reactions in both animals and humans (Crawley et al., 1995).

  • Angiogenesis : Leukotrienes C4 and D4 promote angiogenesis via a receptor-mediated interaction, suggesting a role in new blood vessel formation (Tsopanoglou et al., 1994).

Safety And Hazards

Leukotriene B4 is highly flammable and causes serious eye irritation . It is recommended to store it in a well-ventilated place and keep it cool . If eye irritation persists, it is advised to get medical attention .

Future Directions

Leukotriene B4 has been identified as a potential therapeutic target for the treatment of metabolic disorders . Studies have shown that the pathogenesis and co-morbidities of diseases such as diabetes, gout, and atherosclerosis involve chronic low-grade inflammation and metabolic changes .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-PHKHWAPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukotriene B4-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leukotriene B4-d4
Reactant of Route 2
Leukotriene B4-d4
Reactant of Route 3
Reactant of Route 3
Leukotriene B4-d4
Reactant of Route 4
Reactant of Route 4
Leukotriene B4-d4
Reactant of Route 5
Leukotriene B4-d4
Reactant of Route 6
Leukotriene B4-d4

Citations

For This Compound
108
Citations
W Lin, MQ Huang, X Xue, K Bertelsen, G Chen… - … of Chromatography B, 2013 - Elsevier
Leukotriene B 4 (LTB 4 ) is an important inflammatory component in a number of diseases and has been used as a pharmacodynamic (PD) biomarker. In this report, a highly sensitive …
Number of citations: 10 www.sciencedirect.com
S Pedersen, EK Hoffmann, C Hougaard… - The Journal of …, 1997 - Springer
Stimulation of Ehrlich ascites tumor cells with leukotriene D 4 (LTD 4 ) within the concentration range 1–100 nm leads to a concentration-dependent, transient increase in the intracellular…
Number of citations: 22 link.springer.com
W Lee, H Su Kim, GR Lee - Immunology and cell biology, 2015 - Wiley Online Library
Th17 cell trafficking in response to leukotriene signaling is poorly understood. Here we showed that Th17 cells express high levels of leukotriene B4 receptor 1 (LTB4R1) and cysteinyl …
Number of citations: 55 onlinelibrary.wiley.com
UN Das - Biomolecules, 2021 - mdpi.com
Arachidonic acid (AA) metabolism is critical in the initiation and resolution of inflammation. Prostaglandin E2 (PGE2) and leukotriene B4/D4/E4 (LTB4/LD4/LTE4), derived from AA, are …
Number of citations: 43 www.mdpi.com
A Ando, Y Satomi - Analytical Sciences, 2018 - jstage.jst.go.jp
A simple sample preparation method for eicosanoid was developed by the combination of deproteinization and nanoLC-ESI-MS/MS. Eicosanoids are a group of bioactive lipid mediators…
Number of citations: 10 www.jstage.jst.go.jp
M Ohba, K Saeki, T Koga, T Okuno, Y Kobayashi… - Biochemical and …, 2018 - Elsevier
Lipids are an energy source and key components of the cell membrane; however, they are also bioactive mediators of physiological and pathophysiological phenomena. Quantification …
Number of citations: 15 www.sciencedirect.com
I Samarra, C Masdevall, E Foguet-Romero, M Guirro… - Food Chemistry, 2021 - Elsevier
… D1-d5 at 5 µg/L, lipoxin A4-d5 at 50 µg/L, deuterated linoleic acid oxylipins LC–MS mixture at 5 µg/L, deuterated primary COX and LOX LC–MS mixture at 10 µg/L, leukotriene B4-d4 at …
Number of citations: 15 www.sciencedirect.com
HK Knych, RM Arthur, DS McKemie… - Equine veterinary …, 2019 - Wiley Online Library
Background Flumetasone is a potent corticosteroid reportedly used in horses to decrease inflammation associated with strenuous exercise. There are currently no reports describing the …
Number of citations: 7 beva.onlinelibrary.wiley.com
A Toewe, L Balas, T Durand, G Geisslinger… - Analytica chimica …, 2018 - Elsevier
Lipid mediators play an important role as biological messengers involved in inflammatory processes. Deriving from different polyunsaturated fatty acids, endogenously built mediators …
Number of citations: 18 www.sciencedirect.com
NZ Anita, N Forkan, R Kamal, MM Nguyen, D Yu… - …, 2021 - Elsevier
Background People with type 2 diabetes mellitus (T2DM) are at increased risk for depression. Both conditions are associated with disturbances in polyunsaturated fatty acids. Omega-3 …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.